molecular formula C32H35NO4S B13451554 Ethynyl Estradiol 3-Dansyl Chloride

Ethynyl Estradiol 3-Dansyl Chloride

Cat. No.: B13451554
M. Wt: 529.7 g/mol
InChI Key: UAJGFSUMBFWTHZ-UEBKYDDZSA-N
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Description

Ethynyl Estradiol 3-Dansyl Chloride is a derivative of Ethynyl Estradiol, a synthetic form of the naturally occurring hormone estradiol. This compound is primarily used in scientific research to enhance the detection and quantification of Ethynyl Estradiol in various biological samples. The dansyl chloride moiety is a fluorescent tag that significantly improves the sensitivity of detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethynyl Estradiol 3-Dansyl Chloride involves a multi-step synthesis process:

    Extraction of Ethynyl Estradiol: Ethynyl Estradiol is extracted from a biological matrix using a solid-phase extraction device.

    Derivatization with Dansyl Chloride: The extracted Ethynyl Estradiol is then reacted with dansyl chloride in an acetone solution. .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The use of automated systems and high-throughput techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethynyl Estradiol 3-Dansyl Chloride primarily undergoes substitution reactions due to the presence of the reactive dansyl chloride group.

Common Reagents and Conditions:

    Reagents: Dansyl chloride, acetone, carbonate buffer.

    Conditions: Heating to 60°C for 10 minutes.

Major Products: The major product of the reaction is this compound, which is a fluorescent derivative of Ethynyl Estradiol .

Scientific Research Applications

Ethynyl Estradiol 3-Dansyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethynyl Estradiol 3-Dansyl Chloride involves the fluorescent properties of the dansyl chloride moiety. When exposed to specific wavelengths of light, the compound emits fluorescence, which can be detected and quantified using LC-MS/MS. This allows for highly sensitive and accurate measurement of Ethynyl Estradiol levels in various samples .

Comparison with Similar Compounds

Uniqueness: Ethynyl Estradiol 3-Dansyl Chloride is unique due to its combination of Ethynyl Estradiol and the fluorescent dansyl chloride moiety. This combination enhances the sensitivity and specificity of detection methods, making it a valuable tool in scientific research and industrial applications .

Biological Activity

Ethynyl Estradiol 3-Dansyl Chloride (EEDC) is a derivative of ethinyl estradiol (EE), a synthetic estrogen commonly used in oral contraceptives. The derivatization with dansyl chloride enhances its detection and quantification in biological samples, which is crucial for understanding its pharmacokinetics and biological activity. This article explores the biological activity of EEDC, including its mechanism of action, analytical methods for detection, and relevant case studies.

EEDC exhibits biological activity primarily through its interaction with estrogen receptors (ERs). Upon administration, EEDC binds to ERs, leading to the activation of various signaling pathways that regulate gene expression related to reproductive functions. The derivatization with dansyl chloride introduces a basic secondary nitrogen into the molecule, enhancing its ionization in acidic mobile phases used during high-performance liquid chromatography (HPLC) .

Analytical Methods

The quantification of EEDC in biological matrices is achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization process allows for the formation of a protonated molecular ion at m/z 530, which can be monitored for specific transitions during mass spectrometry analysis. The method demonstrates high sensitivity with a limit of quantification as low as 5 pg/mL .

Key Analytical Parameters

ParameterValue
Protonated Molecular Ionm/z 530
Major Product Ionm/z 171
Limit of Detection0.2 fg/mL
Limit of Quantification5 pg/mL
Calibration Range0.005 - 20 ng/mL

Biological Activity and Pharmacokinetics

EEDC's pharmacokinetic profile has been studied extensively, particularly in terms of absorption, distribution, metabolism, and excretion (ADME). Ethinyl estradiol is known for its extensive metabolism and relatively low bioavailability (~45%) due to high protein binding . This low bioavailability necessitates precise dosing in contraceptive formulations to achieve effective plasma concentrations.

Case Studies

  • Pharmacokinetic Analysis : A study involving healthy female subjects administered a monophasic oral contraceptive containing ethinyl estradiol and levonorgestrel demonstrated that the area under the curve (AUC) values for ethinyl estradiol were highly correlated across different dosing regimens, indicating consistent pharmacokinetic behavior .
  • Immunotoxicity Assessment : Research investigating the immunotoxic effects of estrogenic compounds found that exposure to EEDC affected antibody production in certain fish models, indicating potential ecological implications .
  • Comparative Studies : In comparative studies between different contraceptive formulations, it was observed that combinations containing ethinyl estradiol exhibited similar efficacy with varying side effect profiles, particularly concerning lipid metabolism .

Properties

Molecular Formula

C32H35NO4S

Molecular Weight

529.7 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C32H35NO4S/c1-5-32(34)19-17-28-25-14-12-21-20-22(13-15-23(21)24(25)16-18-31(28,32)2)37-38(35,36)30-11-7-8-26-27(30)9-6-10-29(26)33(3)4/h1,6-11,13,15,20,24-25,28,34H,12,14,16-19H2,2-4H3/t24-,25-,28+,31+,32-/m1/s1

InChI Key

UAJGFSUMBFWTHZ-UEBKYDDZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Origin of Product

United States

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